8-Thia-2,3-diazaspiro[4.5]decane
Description
8-Thia-2,3-diazaspiro[4.5]decane is a spirocyclic heterocyclic compound characterized by a sulfur atom (thia) at position 8 and two nitrogen atoms (diaza) at positions 2 and 3 within a spiro[4.5]decane framework. This structure combines rigidity from the spiro junction with the electronic and steric effects of heteroatoms, making it a promising scaffold in medicinal chemistry.
Properties
CAS No. |
149343-92-0 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.263 |
IUPAC Name |
8-thia-2,3-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-3-10-4-2-7(1)5-8-9-6-7/h8-9H,1-6H2 |
InChI Key |
RPGAWQITACSVKL-UHFFFAOYSA-N |
SMILES |
C1CSCCC12CNNC2 |
Synonyms |
8-Thia-2,3-diazaspiro[4.5]decane (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
1-Thia-4-azaspiro[4.5]decane Derivatives
- Structure : Sulfur at position 1, nitrogen at position 3.
- Key Features :
- Anticancer Activity : Derivatives like compounds 14–17 (e.g., C30H35FN4O9S3) demonstrated moderate anticancer activity, with synthesis yields ranging from 65% to 75% .
- Antiviral Activity : Methyl substituents at C-2 (R1) and bulky C-8 substituents (R) are critical for anti-coronavirus activity. Unmethylated analogues (e.g., 7e, 8c) were inactive, highlighting the importance of substituent positioning .
6-Thia-2,3-diazaspiro[4.5]deca-3,8-dien-1-one
- Structure : Sulfur at position 6, nitrogen at positions 2 and 3, with a ketone group and substituents like dichloro-trifluoromethylphenyl.
- Key Features :
- Comparison : The presence of a ketone and conjugated diene system in this compound introduces redox activity absent in 8-Thia-2,3-diazaspiro[4.5]decane.
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide
- Structure : Sulfur at position 2 (as a sulfone group, SO2), nitrogen at positions 3 and 6.
- Key Features :
- Comparison : The sulfone modification in this compound contrasts with the thioether in this compound, affecting solubility and metabolic stability.
3-(Carboxymethyl)-8-amino-2-oxo-1,3-diazaspiro[4.5]decane
- Structure: Nitrogen at positions 1 and 3, with carboxymethyl and amino substituents.
- Comparison: Functional groups like carboxymethyl and amino may enhance chelation properties, differentiating it from the simpler this compound.
Comparative Data Table
Key Structural and Functional Insights
Heteroatom Positioning :
- Sulfur and nitrogen placement influences electronic properties and steric hindrance. For example, 1-Thia-4-azaspiro derivatives prioritize C-2 and C-8 substituents for activity, whereas this compound’s nitrogen positions may favor interactions with polar targets .
Substituent Effects :
- Bulky groups (e.g., fluorophenyl in 1-Thia-4-azaspiro compounds) enhance antiviral activity, while electron-withdrawing groups (e.g., CF3 in 6-Thia derivatives) improve stability .
Functional Group Modifications :
- Sulfone groups (as in 2-Thia-3,8-diazaspiro dioxide) increase solubility but may reduce membrane permeability compared to thioether analogues .
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